molecular formula C8H9ClN4 B11714991 3-(4H-1,2,4-triazol-4-yl)aniline hydrochloride

3-(4H-1,2,4-triazol-4-yl)aniline hydrochloride

Cat. No.: B11714991
M. Wt: 196.64 g/mol
InChI Key: NTNKEYPSXLXAGY-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-triazol-4-yl)aniline hydrochloride is a chemical compound with the molecular formula C8H8N4·HCl It is a derivative of aniline, where the aniline ring is substituted with a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4H-1,2,4-triazol-4-yl)aniline hydrochloride typically involves the cyclization of appropriate precursors One common method involves the reaction of aniline derivatives with hydrazine and formic acid under reflux conditions to form the triazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring and the aniline moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole or aniline derivatives.

Scientific Research Applications

3-(4H-1,2,4-triazol-4-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-triazol-4-yl)aniline hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with various biological targets, making it a versatile scaffold in drug design.

Comparison with Similar Compounds

  • 4-(1H-1,2,4-triazol-1-ylmethyl)aniline hydrochloride
  • 3-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride

Comparison: 3-(4H-1,2,4-triazol-4-yl)aniline hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

3-(1,2,4-triazol-4-yl)aniline;hydrochloride

InChI

InChI=1S/C8H8N4.ClH/c9-7-2-1-3-8(4-7)12-5-10-11-6-12;/h1-6H,9H2;1H

InChI Key

NTNKEYPSXLXAGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=C2)N.Cl

Origin of Product

United States

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